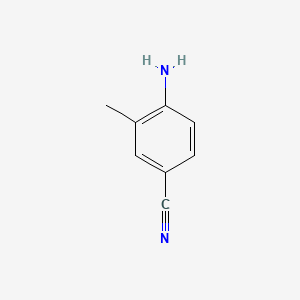

4-Amino-3-methylbenzonitrile

Description

Contextualization within Aromatic Nitriles and Amines Research

Aromatic nitriles and amines are foundational classes of organic compounds that are indispensable in chemical synthesis. researchgate.netnih.gov Nitriles, characterized by a -C≡N functional group, are valuable precursors for a variety of other functional groups, including amines, amides, and carboxylic acids. researchgate.netnih.gov Amines, containing a nitrogen atom with a lone pair of electrons, are crucial components of many biologically active molecules and serve as key intermediates in numerous chemical reactions. nih.gov

4-Amino-3-methylbenzonitrile belongs to a special class of compounds that incorporates both an amino group and a nitrile group on a benzene (B151609) ring. cymitquimica.com This dual functionality, coupled with the presence of a methyl group, provides a unique platform for synthetic chemists. The compound is a solid at room temperature and is soluble in polar organic solvents. cymitquimica.com

Significance of its Molecular Architecture for Synthetic Applications

The molecular structure of this compound is key to its utility as a synthetic building block. cymitquimica.com The arrangement of the amino, methyl, and nitrile groups on the aromatic ring dictates its reactivity and allows for selective chemical transformations.

The amino group (-NH2) is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions. It can also act as a nucleophile and participate in reactions such as acylation and alkylation. The nitrile group (-C≡N), on the other hand, is a deactivating group, withdrawing electron density from the ring. This electronic push-pull effect created by the amino and nitrile groups influences the regioselectivity of further reactions on the aromatic ring.

The nitrile group itself can be transformed into other valuable functional groups. For instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The presence of the methyl group (-CH3) provides an additional site for potential functionalization and also influences the steric and electronic properties of the molecule. This unique combination of functional groups makes this compound a versatile starting material for the synthesis of a wide range of more complex molecules. cymitquimica.com

Overview of Current Research Landscape and Future Directions

Current research on this compound and its derivatives is vibrant and expanding, with significant interest in its application in medicinal chemistry. For instance, derivatives of this compound have been investigated for their potential as inhibitors of various biological targets. Research has shown that related benzonitrile (B105546) structures can be used to develop inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and for viruses such as the Zika virus. nih.govbrieflands.com

The compound also serves as a crucial intermediate in the synthesis of selective androgen receptor modulators (SARMs), which have potential therapeutic applications. acs.org Furthermore, its use as a building block extends to the creation of novel heterocyclic compounds and other complex organic structures. evitachem.com

Future research is likely to continue exploring the synthetic utility of this compound in the development of new pharmaceuticals and functional materials. The strategic placement of its functional groups offers a scaffold that can be readily modified to create libraries of compounds for high-throughput screening and drug discovery. Further investigations into its reactivity and the development of novel synthetic methodologies involving this compound are also anticipated.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 78881-21-7 chemsrc.com |

| Molecular Formula | C8H8N2 chemsrc.com |

| Molecular Weight | 132.16 g/mol sigmaaldrich.com |

| Appearance | White to yellow to orange to brown or white to gray powder thermofisher.com |

| Melting Point | 93-94 °C chemsrc.com |

| Boiling Point | 304.5 ± 30.0 °C at 760 mmHg chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 138.0 ± 24.6 °C chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZDCUMFFPWLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426623 | |

| Record name | 4-Amino-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78881-21-7 | |

| Record name | 4-Amino-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes and Mechanistic Elucidations

The formation of 4-amino-3-methylbenzonitrile and its analogues can be achieved through diverse and strategic synthetic plans. These routes are designed to efficiently introduce the required amino, methyl, and cyano functional groups onto the benzene (B151609) ring in the correct orientation.

Halogenation-Amination Sequential Synthesis

This pathway is particularly relevant for the synthesis of halogenated analogues starting from this compound itself. The process involves the direct halogenation of the parent molecule, followed by purification strategies to isolate the desired product.

The direct chlorination of this compound is a method used to produce its chlorinated derivatives, such as 4-amino-3-chloro-5-methylbenzonitrile. In this reaction, this compound serves as the precursor. The chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane. The reaction is generally conducted at controlled low temperatures, for instance, between 0–5°C. This process yields the chlorinated analogue, which is an important intermediate for various further syntheses in pharmaceuticals and functional materials .

| Parameter | Condition |

| Starting Material | This compound |

| Reagent | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Product | 4-amino-3-chloro-5-methylbenzonitrile |

| Typical Yield | 62–68% |

This interactive table summarizes the typical reaction conditions for the chlorination of this compound.

Nitration and Reduction Approaches

A common and fundamental route for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. This two-step approach is a cornerstone of aromatic chemistry.

The synthesis of this compound via this method begins with 3-methylbenzonitrile. The first step is the nitration of this starting material, typically using a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 4-nitro-3-methylbenzonitrile. Subsequently, the nitro group is reduced to an amino group. This reduction can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions . This sequence effectively transforms the precursor into the final this compound product.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Nitration | 3-Methylbenzonitrile | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-3-methylbenzonitrile |

| 2. Reduction | 4-Nitro-3-methylbenzonitrile | H₂/Pd or Fe/H⁺ | This compound |

This interactive table outlines the two-step nitration and reduction sequence for the synthesis of this compound.

Cyanation of Halogenated Precursors

The cyano group can be introduced onto the aromatic ring through the cyanation of a suitable precursor, often an aryl halide. The Sandmeyer reaction is a well-established method for this transformation, converting an aryl amine into an aryl nitrile via a diazonium salt intermediate wikipedia.orglscollege.ac.innih.gov.

In a potential synthesis for this compound, one could start with a precursor like 4-bromo-2-methylaniline. The amino group of this precursor is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures masterorganicchemistry.com. The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. In this step, the diazonium group is replaced by a cyano group, yielding the target this compound lscollege.ac.inmasterorganicchemistry.com. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism wikipedia.orglscollege.ac.in. This method is highly versatile for producing aryl cyanides from readily available anilines masterorganicchemistry.com.

Multi-step Convergent Synthesis from Simple Building Blocks

Complex molecules like this compound can be constructed from simpler, more readily available chemical building blocks through a multi-step convergent synthesis. This strategy involves creating different fragments of the molecule separately and then combining them.

A plausible convergent route can be adapted from methodologies used for structurally similar compounds google.com. Such a process could begin with a simple substituted benzene derivative, like m-fluorotoluene. The synthesis would proceed through a sequence of reactions to introduce the necessary functional groups in a controlled manner. A typical sequence might involve:

Halogenation: Introduction of a halogen, such as bromine, at a specific position on the ring to act as a handle for subsequent reactions.

Cyanation: Replacement of the halogen with a cyano group, often using a reagent like copper(I) cyanide.

Amination: Introduction of the amino group. This could be achieved by replacing a different leaving group on the ring (like fluorine) with ammonia or an ammonia equivalent under heat and pressure, a process known as ammonolysis google.com.

Advanced Synthetic Techniques and Reaction Optimization

The optimization of reaction conditions and the adoption of modern synthetic technologies are crucial for developing efficient and scalable processes for producing this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. In the context of synthesizing derivatives of this compound, microwave heating can be applied to reactions involving its amino group. For instance, the reaction of an amino-functionalized compound with other molecules can be significantly expedited under solvent-free microwave conditions, leading to good-to-excellent yields of the desired products researchgate.net. This method's key advantages include uniform heating, increased reaction rates, and often, the ability to perform reactions without a solvent, which aligns with the principles of green chemistry.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Typically hours | Often minutes |

| Energy Efficiency | Lower | Higher (direct heating of reactants) |

| Product Yield | Variable | Often higher |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

| Solvent Use | Often requires solvents | Can be performed under solvent-free conditions researchgate.net |

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and control. The use of microreactors or tubular systems provides excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time semanticscholar.orgrsc.org. This technology is especially beneficial for handling hazardous reagents or highly energetic intermediates, as the small reaction volumes minimize safety risks semanticscholar.org. For the multi-step synthesis of complex molecules derived from this compound, a continuous flow setup can automate the entire sequence, including reaction, extraction, and concentration, thereby improving efficiency and reproducibility rsc.org. This approach is highly suitable for the industrial-scale production of fine chemicals.

The this compound molecule possesses multiple reactive sites: the amino group, the methyl group, the nitrile group, and the aromatic ring. Achieving chemo- and regioselectivity—that is, reacting a specific functional group at a specific position—is a primary challenge in its derivatization.

Amino Group Functionalization: The nucleophilic amino group can readily undergo acylation, alkylation, or participate in coupling reactions. Its directing effect strongly activates the aromatic ring for electrophilic substitution at the ortho and para positions. Protecting the amino group, for example as a carbamate, is a common strategy to moderate its reactivity and direct reactions to other parts of the molecule.

Aromatic Ring Functionalization: The amino and methyl groups are ortho, para-directing activators. This makes the positions ortho to the amino group (C5) and ortho to the methyl group (C2) the most likely sites for electrophilic aromatic substitution, such as halogenation or nitration.

Nitrile and Methyl Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The methyl group can be oxidized to a carboxylic acid or undergo free-radical halogenation to form a halomethyl derivative, which is a versatile intermediate for further reactions google.com.

Selective functionalization requires careful selection of reagents and reaction conditions to control which site reacts.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium complexes are exceptionally versatile catalysts for cross-coupling reactions. nih.gov If this compound is first converted to an aryl halide or triflate, it can undergo a variety of palladium-catalyzed transformations to introduce new functionalities.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an aryl-alkyne. It is a powerful method for C-C bond formation, typically co-catalyzed by a copper(I) salt. scirp.orgmdpi.com

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a base. nih.gov

Aminocarbonylation: This process involves the introduction of a carbonyl group and an amine across an aryl halide, producing an amide. This reaction serves as a highly efficient tool for synthesizing amides for pharmaceutical applications. researchgate.net

Table 2: Potential Palladium-Catalyzed Reactions on a Halogenated this compound Scaffold

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Aryl-alkyne |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | Substituted Alkene |

| Suzuki Coupling | Organoboron Compound | Pd(PPh₃)₄ / Base | Biaryl Compound |

| Aminocarbonylation | Carbon Monoxide, Amine | Pd(0) complex / Ligand | Aryl Amide |

Copper catalysts, while historically requiring harsh conditions, have seen a resurgence with the development of new ligand systems that promote reactions under milder temperatures. chimia.ch They are particularly effective for forming C-N, C-O, and C-S bonds.

Ullmann Condensation: This is a classic copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. The amino group of this compound can act as the nucleophile in this reaction, coupling with various aryl halides to form diarylamines. The use of amino acids like L-proline as ligands can significantly accelerate these reactions, allowing them to proceed at lower temperatures (60–90 °C). chimia.ch

Chan-Lam Coupling: This is a modern variation that couples arylboronic acids with amines or alcohols, often feasible even at room temperature.

Nitrile Synthesis: Copper catalysts are also employed in the synthesis of nitriles from aryl halides, using sources like formamide. rsc.org Furthermore, copper-catalyzed electrochemical methods have been developed for C-H amidation using nitriles as the amino source under mild, room-temperature conditions. nih.gov

Table 3: Examples of Copper-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System (Typical) | Key Feature |

|---|---|---|---|

| Ullmann N-Arylation | This compound + Aryl Halide | CuI / L-proline | Forms a C-N bond to create diarylamines chimia.ch |

| C-N Coupling | Aryl Halide + N-Heterocycle | Copper Nanoparticles | Effective for coupling with nitrogen-containing heterocycles researchgate.net |

| Enaminone Synthesis | Thioamide + Diazocarbonyl Compound | CuBr | Provides chemo- and diastereoselective synthesis of important intermediates nih.gov |

Catalytic Systems in Synthesis

Metal-Free Synthetic Methodologies

The synthesis of this compound can be approached through various metal-free methodologies, primarily involving the cyanation of the corresponding aniline (B41778) precursor, 2-methyl-4-aminobenzene (o-toluidine). These methods offer greener and more cost-effective alternatives to traditional metal-catalyzed processes.

One prominent metal-free approach is the Sandmeyer-type reaction, which involves the diazotization of the primary aromatic amine followed by cyanation. In a typical procedure, the amino group of a substituted aniline is converted to a diazonium salt using a nitrite source under acidic conditions. Subsequent treatment with a cyanide source, such as tetrabutylammonium cyanide, can yield the corresponding benzonitrile (B105546) without the need for a copper catalyst. researchgate.net The reaction is believed to proceed through a radical mechanism. wikipedia.orgwikipedia.org

Another emerging metal-free strategy involves the site-selective C-H cyanoalkylation of aniline-derived amides. This method utilizes reagents like azobisisobutyronitrile (AIBN) in the presence of an oxidant such as potassium persulfate (K₂S₂O₈). The reaction is proposed to proceed via a radical-radical coupling process involving the generation of a nitrogen-centered radical from the amide. nih.gov While not a direct synthesis of this compound itself, this methodology represents a significant advancement in the metal-free functionalization of aniline derivatives and could be adapted for its synthesis.

Furthermore, a synthesis of this compound has been reported starting from 3-methyl-4-nitrobenzonitrile via catalytic hydrogenation to reduce the nitro group. Although this specific example utilizes a palladium catalyst, it highlights a potential pathway where a metal-free reduction of the nitro group could be employed to achieve a fully metal-free synthesis. chemicalbook.com

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and developing novel synthetic routes.

DFT Mechanistic Studies of Nitrile Activation

While specific Density Functional Theory (DFT) studies on the nitrile activation of this compound are not extensively available in the current literature, valuable insights can be drawn from computational studies on related substituted benzonitriles. DFT calculations on the chlorination of aniline, for instance, have shown that the orientation of the electrophilic substitution is determined by the stability of the Wheland intermediate. semanticscholar.org This principle can be extended to understand the reactivity of the aromatic ring in this compound.

Furthermore, DFT studies on the degradation of aniline contaminants by sulfate radicals have provided detailed mechanistic insights into the roles of radical species and the kinetic parameters of these reactions. researchgate.net Such computational approaches could be applied to model the radical-mediated metal-free cyanation reactions for the synthesis of this compound, helping to elucidate the reaction pathways and transition states.

Investigation of Intermediates via Spectroscopic Techniques

The direct spectroscopic investigation of reaction intermediates in the synthesis of this compound is challenging due to their transient nature. However, studies on analogous reactions provide a framework for understanding the potential intermediates.

In the context of the Sandmeyer reaction, the formation of an aryl radical intermediate is widely accepted. wikipedia.orgbyjus.comgeeksforgeeks.orgjk-sci.com Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) could potentially be used to detect and characterize such radical species under specific reaction conditions.

For the synthesis involving the reduction of 3-methyl-4-nitrobenzonitrile, spectroscopic methods like ¹H-NMR are used to monitor the progress of the reaction and confirm the structure of the final product. The reported ¹H-NMR data for this compound in DMSO-d₆ is: δ 2.27 (3H, s), 6.06 (2H, s), 6.41 (1H, d), 6.46 (1H, s), 7.30 (1H, d). chemicalbook.com

Kinetic and Thermodynamic Considerations in Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for process optimization. While specific kinetic and thermodynamic data for the synthesis of this compound are scarce, general principles from related reactions can be applied.

For the Sandmeyer cyanation, mechanistic investigations have determined absolute rate constants for the reduction of diazonium salts by cyanocuprate(I) anions. rsc.org These studies reveal that the reactivity is related to the reduction potentials of the species involved. Although this is a metal-catalyzed system, the fundamental principles of electron transfer and radical formation are relevant to the metal-free counterparts.

Below is a table summarizing key data related to the properties and synthesis of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | uni.lu |

| Molecular Weight | 132.16 g/mol | |

| ¹H-NMR (DMSO-d₆) | δ 2.27 (3H, s), 6.06 (2H, s), 6.41 (1H, d), 6.46 (1H, s), 7.30 (1H, d) | chemicalbook.com |

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic methods are indispensable tools for the precise determination of molecular structures. By employing a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and UV-Vis spectroscopy, a detailed portrait of 4-Amino-3-methylbenzonitrile can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental ¹H NMR data for this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts are as follows: δ 2.27 (3H, s), 6.06 (2H, s), 6.41 (1H, d), 6.46 (1H, s), 7.30 (1H, d) chemicalbook.com. The singlet at 2.27 ppm corresponds to the methyl protons, while the singlet at 6.06 ppm is attributed to the protons of the amino group. The remaining signals at 6.41, 6.46, and 7.30 ppm correspond to the aromatic protons, with their specific assignments requiring further analysis, such as 2D NMR or computational methods.

Interactive Table: ¹H NMR Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.27 | s | 3H | -CH₃ |

| 6.06 | s | 2H | -NH₂ |

| 6.41 | d | 1H | Aromatic CH |

| 6.46 | s | 1H | Aromatic CH |

| 7.30 | d | 1H | Aromatic CH |

Note: 's' denotes a singlet and 'd' denotes a doublet.

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, advanced 1D and 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, confirming their connectivity on the benzene (B151609) ring.

NOE (Nuclear Overhauser Effect) Spectroscopy: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about the spatial proximity of protons, regardless of their bonding. In the case of this compound, NOE correlations would be expected between the methyl protons and the adjacent aromatic proton, as well as between the amino protons and their neighboring aromatic proton. This data is crucial for confirming the substitution pattern on the aromatic ring.

Due to a lack of publicly available experimental 2D NMR data for this compound, theoretical predictions based on its optimized geometry are invaluable for anticipating the expected correlations.

The choice of solvent can significantly influence NMR chemical shifts due to interactions between the solvent and solute molecules, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons located in specific regions of the solute molecule due to the anisotropic magnetic field of the benzene ring. For polar molecules like this compound, protic solvents like methanol-d₄ can lead to the exchange of the amino protons, resulting in a broadening or disappearance of their signal. A systematic study in a range of solvents with varying polarities (e.g., CDCl₃, acetone-d₆, benzene-d₆) would provide a more complete understanding of the solute-solvent interactions and their effect on the electronic environment of the molecule.

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈N₂), the expected exact mass is 132.0687 g/mol . High-resolution mass spectrometry (HRMS) can confirm this value with high accuracy, thereby verifying the molecular formula. The molecular weight of this compound is confirmed to be 132.16 g/mol researchgate.netnih.govbldpharm.com.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom and cleavage of the C-N bond. For benzonitriles, the nitrile group can also influence fragmentation.

Interactive Table: Predicted Mass Spectrometry Fragments of this compound

| m/z | Possible Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 131 | [M-H]⁺ |

| 117 | [M-CH₃]⁺ |

| 105 | [M-HCN]⁺ |

| 90 | [M-CH₃-HCN]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, characteristic vibrational frequencies are expected for the amino (-NH₂), methyl (-CH₃), nitrile (-C≡N), and aromatic ring C-H and C-C bonds. The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum in the range of 2220-2260 cm⁻¹ for aromatic nitriles. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹.

Computational studies on similar molecules, such as 4-bromo-3-methylbenzonitrile and 3-fluoro-4-methylbenzonitrile, provide a basis for assigning the vibrational modes of this compound researchgate.netresearchgate.netorientjchem.org.

Interactive Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H asymmetric stretch | ~3450 | Weak |

| N-H symmetric stretch | ~3350 | Weak |

| Aromatic C-H stretch | ~3100-3000 | Strong |

| Methyl C-H stretch | ~2950-2850 | Moderate |

| C≡N stretch | ~2230 | Strong |

| Aromatic C=C stretch | ~1600-1450 | Strong |

| N-H bend | ~1620 | Moderate |

| Methyl C-H bend | ~1450, 1380 | Moderate |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands corresponding to π → π* transitions. The presence of the amino and nitrile groups, which act as electron-donating and electron-withdrawing groups respectively, is expected to influence the position and intensity of these absorption bands.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectrum and help in the assignment of the observed transitions. For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region. The main electronic transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized over the aromatic system.

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition |

| ~250-270 | π → π |

| ~300-330 | n → π / Intramolecular Charge Transfer |

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Modeling

In the absence of experimental crystallographic data, computational chemistry offers powerful tools to predict and analyze the properties of this compound. These theoretical models provide valuable insights into the molecule's behavior at an electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By applying functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the geometry of this compound can be optimized to its lowest energy state. nih.gov This process yields theoretical values for bond lengths, bond angles, and dihedral angles.

DFT calculations for analogous aromatic compounds demonstrate that the optimized geometry typically confirms the planarity of the benzene ring. The calculations would also provide insights into the electronic effects of the substituents; for instance, the electron-donating amino group and the electron-withdrawing nitrile group influence the aromatic system's bond lengths and charge distribution.

Table 1: Representative Data from DFT Calculations on Aromatic Molecules (Note: This table is illustrative of typical DFT output; specific values for this compound are not available in the cited literature.)

| Property | Description | Typical Information Yielded |

| Optimized Geometry | The lowest-energy arrangement of atoms. | Provides bond lengths (in Å) and bond angles (in °). |

| Mulliken Atomic Charges | Distribution of electron charge among atoms. | Helps identify electron-rich and electron-poor centers. |

| Dipole Moment | A measure of the molecule's overall polarity. | Indicates the asymmetry of charge distribution (in Debye). |

Quantum chemical calculations, particularly using DFT, are essential for determining the electronic and thermodynamic properties of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing data on the molecule's stability and formation under different temperatures. dergipark.org.tr

Table 2: Key Electronic and Thermodynamic Properties from Quantum Calculations (Note: This table illustrates the type of data obtained; specific values for this compound are not available in the cited literature.)

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Related to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | Related to electron affinity and electron-accepting ability. |

| Energy Gap | ΔE | Indicates chemical reactivity, stability, and optical properties. |

| Enthalpy | H | Total heat content of the system. |

| Entropy | S | Measure of the system's disorder. |

| Gibbs Free Energy | G | Determines the spontaneity of a process. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. researchgate.net The map is color-coded to indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential. researchgate.net

Molecules that possess both an electron-donating group (like the amino group) and an electron-accepting group (like the nitrile group) connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics.

Theoretical calculations can predict the NLO behavior of this compound by determining its dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). rasayanjournal.co.in A large value for the first-order hyperpolarizability indicates a strong NLO response. nih.gov This value is often compared to that of a standard reference material, such as urea (B33335), to gauge its potential as an NLO material. nih.gov The intramolecular charge transfer from the amino group to the nitrile group through the benzene ring is the primary origin of this NLO activity.

Derivatives and Analogues: Synthesis and Research Implications

Synthesis of Halogenated 4-Amino-3-methylbenzonitrile Derivatives

Halogenation of the this compound ring is a common method to create diverse analogues. The position and nature of the halogen atom can significantly influence the molecule's biological activity and chemical reactivity.

Chloro-substituted Analogues (e.g., 4-Amino-3-chloro-5-methylbenzonitrile)

4-Amino-3-chloro-5-methylbenzonitrile is an aromatic nitrile derivative that serves as a key intermediate in organic synthesis. cymitquimica.com Its structure features a benzene (B151609) ring with amino, chloro, methyl, and nitrile groups, which influence its chemical behavior. cymitquimica.comnist.gov

Synthesis: A primary method for synthesizing this compound is through the halogenation of the precursor, this compound. The chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) in a solvent like dichloromethane at controlled temperatures of 0–5°C. The nitrile group's meta-directing effect guides the selective chlorination to the 5-position, yielding 4-amino-3-chloro-5-methylbenzonitrile. Yields for this chlorination are reportedly in the range of 62-68%.

Research Implications: This chloro-substituted analogue is widely utilized as an intermediate in the creation of various organic compounds, including pharmaceuticals and agrochemicals. cymitquimica.com Its potential biological activities and interactions with biomolecules are subjects of ongoing research. Furthermore, it finds application in the production of dyes, pigments, and other industrial chemicals.

Table 1: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile

| Precursor | Reagent | Solvent | Temperature | Yield |

| This compound | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 0–5°C | 62-68% |

Bromo-substituted Analogues (e.g., 4-Amino-3-bromo-5-methylbenzonitrile)

Bromo-substituted benzonitriles are valuable intermediates in organic chemistry. For instance, the synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile has been described, starting from 3-chloro-4-aminobenzonitrile. chemicalbook.com In this process, bromine dissolved in methanol is added dropwise to a solution of the starting material, also in methanol. The reaction mixture is stirred for a period, and after removing the solvent, the solid product is obtained. chemicalbook.com This highlights a common strategy for the bromination of substituted aminobenzonitriles.

Iodo-substituted Analogues (e.g., 4-Amino-3-iodo-5-methylbenzonitrile)

Iodinated benzonitriles are versatile reactants in synthetic chemistry. For example, 4-Amino-3-iodobenzonitrile is used in a variety of chemical reactions. sigmaaldrich.com It participates in hydroamination-double hydroarylation for synthesizing fused carbazoles and is involved in the cycloisomerization of certain amine and amide intermediates. sigmaaldrich.com It also acts as a reactant in asymmetric organocatalytic condensation and cycloaddition reactions, regioselective aryl C-H bond functionalization, and in the synthesis of specific indole derivatives. sigmaaldrich.com

Fluoro-substituted Analogues (e.g., 4-Amino-3-fluoro-5-methylbenzonitrile)

Fluorinated analogues of benzonitriles are of particular interest, especially in agrochemical research, due to the potential for enhanced bioactivity. The synthesis of related compounds, such as 4-amino-3,5-difluorobenzonitrile, has been achieved by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in dimethylformamide (DMF) under reflux conditions. nih.gov This type of cyanation reaction is a common method for introducing the nitrile group onto an aromatic ring.

Synthesis of Other Substituted Benzonitrile (B105546) Derivatives

Beyond halogenation, the introduction of other functional groups, such as the mercapto group, creates analogues with distinct properties and applications.

Mercapto-substituted Analogues (e.g., 4-Amino-3-mercaptobenzonitrile)

4-Amino-3-mercaptobenzonitrile is a key starting material for the synthesis of heterocyclic compounds. mdpi.com It has been used in condensation reactions with various aldehydes to produce benzothiazoles. mdpi.com For example, it can be reacted with appropriate aldehydes in pyridine under reflux, followed by oxidation with an ethanolic solution of FeCl₃ to yield benzothiazole (B30560) compounds. mdpi.com It can also be condensed with dichlorocarbonyl derivatives to form more complex structures. mdpi.com

The synthesis of the broader class of 4-mercaptobenzonitriles can be achieved by reacting a corresponding 4-halogenobenzonitrile with sodium sulfide or sodium hydrogen sulfide in an inert organic solvent, followed by acidification. google.com Another route involves the diazotization of 4-aminobenzonitrile (B131773), reaction with a potassium xanthogenate solution, and subsequent saponification of the product. google.com

Table 2: Research Applications of Benzonitrile Analogues

| Compound Class | Example Application |

| Chloro-substituted | Intermediates for pharmaceuticals, agrochemicals, dyes, and pigments. |

| Iodo-substituted | Reactant in synthesis of fused carbazoles and indole derivatives. sigmaaldrich.com |

| Fluoro-substituted | Prioritized in agrochemical research for enhanced bioactivity. |

| Mercapto-substituted | Synthesis of benzothiazoles and other heterocyclic compounds. mdpi.com |

Nitrated Analogues (e.g., 4-Amino-3-nitrobenzonitrile)

The introduction of a nitro group onto the 4-aminobenzonitrile framework yields 4-Amino-3-nitrobenzonitrile, a compound of significant interest in medicinal chemistry.

Synthesis and Research Implications

The synthesis of 4-Amino-3-nitrobenzonitrile can be achieved from 4-acetamidobenzonitrile. The process involves nitration using potassium nitrate in concentrated sulfuric acid, followed by the hydrolysis of the acetamido group with hydrochloric acid to yield the final product.

Table 1: Synthesis of 4-Amino-3-nitrobenzonitrile

| Step | Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1 | 4-acetamidobenzonitrile | Potassium nitrate, concentrated H₂SO₄ | 5°-10° C | 4-acetamido-3-nitrobenzonitrile |

This table outlines the two-step synthesis process for 4-Amino-3-nitrobenzonitrile.

From a research perspective, 4-Amino-3-nitrobenzonitrile serves as a valuable starting material. It has been utilized in the multi-step synthesis of 2-anilinobenzimidazole carboxamidines, which have been evaluated in vitro for antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense researchgate.net. This highlights its role as a key building block in the development of potential new therapeutic agents researchgate.net.

Hydroxy-substituted Analogues (e.g., 4-Amino-3-hydroxybenzonitrile)

The hydroxy-substituted analogue, 4-Amino-3-hydroxybenzonitrile, is another critical derivative with applications in the synthesis of biologically relevant molecules.

Synthesis and Research Implications

Multiple synthetic routes to 4-Amino-3-hydroxybenzonitrile have been reported. One common method involves the reduction of 3-hydroxy-4-nitrobenzonitrile. This transformation is typically carried out using a palladium hydroxide catalyst in a hydrogen atmosphere, yielding the desired product chemicalbook.com. An alternative synthesis involves the deprotection of a carbamate-protected precursor. For instance, 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate can be treated with trifluoroacetic acid to remove the protecting group and furnish 4-Amino-3-hydroxybenzonitrile google.com.

Table 2: Synthesis Methods for 4-Amino-3-hydroxybenzonitrile

| Method | Starting Material | Reagents | Yield |

|---|---|---|---|

| Reduction | 3-hydroxy-4-nitrobenzonitrile | Palladium hydroxide, H₂ | 60% chemicalbook.com |

This table compares two distinct synthetic approaches to 4-Amino-3-hydroxybenzonitrile.

The primary research implication for this compound is its utility as an intermediate in the synthesis of phenyl urea (B33335) derivatives google.com. These end-products are being investigated for their potential to treat diseases mediated by cytokines like interleukin-8 (IL-8), positioning 4-Amino-3-hydroxybenzonitrile as a key component in pharmaceutical research and development google.com.

Trifluoromethylated Derivatives (e.g., 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile)

Scientific literature readily provides information on trifluoromethylated isomers of aminobenzonitrile, but specific synthesis methods and research findings for 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile are not available in the searched databases. However, the closely related isomers, 4-Amino-2-(trifluoromethyl)benzonitrile and 4-Amino-3-(trifluoromethyl)benzonitrile, are well-documented and serve as important chemical intermediates.

Synthesis and Research Implications of Isomers

4-Amino-2-(trifluoromethyl)benzonitrile: A notable synthesis for this isomer starts with m-trifluoromethyl fluorobenzene. The process involves three main steps: positioning bromination, cyano group replacement, and finally, aminolysis substitution to arrive at the target molecule with a high total yield of 73-75% google.comgoogle.com. This compound is a key intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer google.com. It is also used to prepare non-steroidal androgen receptor modulators and potential treatments for breast cancer google.com.

4-Amino-3-(trifluoromethyl)benzonitrile: This isomer is recognized as a versatile building block in organic synthesis chemimpex.comnih.gov. Its unique trifluoromethyl group enhances the biological activity of molecules it is incorporated into, making it a valuable component for drug development and the formulation of agrochemicals, such as crop protection agents chemimpex.com.

Comparative Studies of Analogues

Influence of Substituent Electronic Effects on Reactivity

Nitrated Analogue (-NO₂): The nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. It also decreases the basicity and nucleophilicity of the amino group.

Hydroxy-substituted Analogue (-OH): The hydroxy group is strongly electron-donating via its resonance (+M) effect, which outweighs its inductive electron-withdrawing (-I) effect. This results in a significant increase in the electron density of the aromatic ring, making this analogue the most activated and reactive towards electrophiles.

Trifluoromethylated Derivatives (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group, primarily through its inductive (-I) effect. It deactivates the aromatic ring towards electrophilic attack and reduces the basicity of the amino group, though generally to a lesser extent than the nitro group.

This table summarizes the electronic influence of each substituent on the reactivity of the 4-aminobenzonitrile core.

Structure-Reactivity Relationships in Derivative Synthesis

The electronic effects of the substituents not only alter the reactivity of the aromatic ring but also influence the outcomes of reactions involving the existing amino and nitrile functional groups. These structure-reactivity relationships are crucial for planning the synthesis of more complex molecules.

One key relationship involves reactions at the amino group. In copper-catalyzed N-alkylation reactions, for example, the acidity of the N-H bond can be critical. Aromatic amines bearing electron-withdrawing groups are more acidic, facilitating deprotonation by a base, which can be a key step in the catalytic cycle acs.org. Conversely, anilines with electron-donating groups are less acidic, sometimes requiring stronger bases or harsher conditions to achieve comparable yields acs.org.

Applying this principle to the analogues:

4-Amino-3-nitrobenzonitrile & 4-Amino-3-(trifluoromethyl)benzonitrile: The electron-withdrawing nitro and trifluoromethyl groups increase the acidity of the N-H protons. This may enhance their reactivity in syntheses that proceed via N-deprotonation, potentially allowing for the use of milder bases.

4-Amino-3-hydroxybenzonitrile: The electron-donating hydroxy group decreases the acidity of the N-H protons. Consequently, synthesizing N-derivatives from this analogue might require stronger basic conditions to effectively deprotonate the amino group compared to the other analogues.

This demonstrates a clear structure-reactivity relationship where the substituent's electronic nature directly impacts the required conditions and potential success of subsequent synthetic transformations.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-3-nitrobenzonitrile |

| 4-Amino-3-hydroxybenzonitrile |

| 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile |

| 4-acetamidobenzonitrile |

| 3-hydroxy-4-nitrobenzonitrile |

| 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate |

| 4-Amino-2-(trifluoromethyl)benzonitrile |

| 4-Amino-3-(trifluoromethyl)benzonitrile |

| m-trifluoromethyl fluorobenzene |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

The strategic placement of the amino, methyl, and nitrile functionalities on the benzene (B151609) ring allows for a variety of chemical transformations, making 4-amino-3-methylbenzonitrile a key starting material for the synthesis of diverse organic compounds, particularly heterocyclic structures.

Synthesis of Heterocyclic Compounds

The presence of both a nucleophilic amino group and an electrophilic nitrile group ortho to each other facilitates various cyclization reactions, leading to the formation of numerous heterocyclic systems.

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. This compound, as a substituted 2-aminobenzonitrile (B23959), is a key precursor for the synthesis of quinazoline derivatives. Various synthetic methodologies have been developed to construct the quinazoline scaffold from 2-aminobenzonitriles.

One common approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by an acid, to form 2-amino-4-iminoquinazolines. This [4+2] annulation reaction provides a practical route to these derivatives with good functional group tolerance nih.gov. Another sustainable method utilizes a Ruthenium(II) complex to catalyze the tandem synthesis of quinazolinones directly from 2-aminobenzonitriles and alcohols, offering good to excellent yields wikipedia.org. Microwave-assisted synthesis has also been employed, for instance, in the reaction of N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives with dialkyl amino (phenyl) phosphonates to yield quinazoline compounds researchgate.net.

Table 1: Examples of Quinazoline Synthesis Methodologies Applicable to 2-Aminobenzonitriles

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzonitriles, N-Benzyl Cyanamides | Hydrochloric Acid | 2-Amino-4-iminoquinazolines | nih.gov |

| 2-Aminobenzonitriles, Alcohols | Ru(II) Complex | Quinazolinones | wikipedia.org |

| N'-(2-cyanophenyl)-N,N-dimethyl-formamidines | Dialkyl Amino (phenyl) Phosphonates | Quinazolines with α-aminophosphonate | researchgate.net |

Benzothiazoles are another important class of heterocyclic compounds with significant applications in medicinal chemistry. While the most common synthesis of benzothiazoles starts from 2-aminothiophenol, alternative routes commencing from anilines, such as this compound, are also established.

A prevalent method is the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt (like potassium thiocyanate or ammonium (B1175870) thiocyanate) in the presence of an oxidizing agent, typically bromine in acetic acid. This reaction proceeds through an arylthiourea intermediate, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring system derpharmachemica.comresearchgate.netindexcopernicus.com. This approach, often referred to as the Jacobsen benzothiazole (B30560) synthesis, is a highly effective strategy for constructing the benzothiazole core researchgate.net.

Table 2: General Scheme for Benzothiazole Synthesis from Anilines

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| Substituted Aniline | Potassium Thiocyanate | Bromine, Acetic Acid | 2-Amino-substituted Benzothiazole |

The nitrile group in this compound can serve as a precursor for the synthesis of various five-membered heterocycles like imidazolines and oxazolines. The synthesis of 2-oxazolines can be achieved from nitriles by reacting them with aminoalcohols, a reaction that can be catalyzed by zinc chloride or copper-NHC complexes wikipedia.orgorganic-chemistry.org. Similarly, 2-imidazolines can be prepared from the reaction of nitriles with ethylenediamine, often in the presence of a catalyst such as sodium hydrosulfide (B80085) organic-chemistry.orgsci-hub.se. These methods provide a direct route to incorporate the substituted phenyl moiety of this compound into these heterocyclic systems.

Tetrahydropyrimidines are typically synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) nbinno.comwikipedia.org. While this compound does not directly participate in the classical Biginelli reaction, it can be chemically modified to an appropriate aldehyde or β-dicarbonyl compound, which can then be used as a substrate. For instance, the amino group could be protected and the nitrile group hydrolyzed and transformed to an aldehyde, enabling its use in this versatile reaction to create complex pyrimidine (B1678525) derivatives.

Quinolines are a significant class of heterocyclic compounds found in numerous natural products and synthetic drugs. This compound is an excellent starting material for the synthesis of polysubstituted 4-aminoquinolines. A transition-metal-free, base-promoted one-pot reaction of 2-aminobenzonitriles with ynones proceeds via a sequential aza-Michael addition and intramolecular annulation to afford a variety of 4-aminoquinolines in good to excellent yields nih.govresearchgate.net. The reaction is noted for its operational simplicity and broad substrate scope nih.gov. Another approach involves a two-step synthesis where 2-aminobenzonitrile is first condensed with aldehydes or ketones to form imine intermediates, which then undergo intramolecular cyclization in the presence of a base like potassium tert-butoxide (t-BuOK) to yield 4-aminoquinoline (B48711) derivatives derpharmachemica.comresearchgate.net.

Table 3: Synthesis of 4-Aminoquinolines from 2-Aminobenzonitriles

| Co-reactant | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ynones | KOtBu, DMSO, 100°C | Good to Excellent | nih.govresearchgate.net |

| Aldehydes/Ketones | 1. NaOH; 2. t-BuOK | 75-85% (cyclization step) | derpharmachemica.comresearchgate.net |

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are also accessible from precursors derived from aminobenzonitriles. The synthesis of 5-aminopyrazoles often involves the cyclocondensation of hydrazines with β-ketonitriles organic-chemistry.org. This compound can be envisioned as a starting point for the synthesis of such β-ketonitriles through various organic transformations, thereby providing an entry into the pyrazole (B372694) scaffold.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs derived from this compound are prevalent in a variety of biologically active compounds. Its role as a chemical intermediate is crucial in the synthesis pathways for pharmaceuticals and agrochemicals nbinno.comacs.orgnbinno.comorganic-chemistry.org. The presence of multiple functional groups allows for diverse derivatization, leading to complex molecules with desired therapeutic or chromatic properties nbinno.comorganic-chemistry.org. For instance, halogenated derivatives of this compound, such as 4-amino-3-chloro-5-methylbenzonitrile, are used in coupling reactions and as intermediates in the synthesis of functional materials and potential pharmaceutical candidates . The benzonitrile (B105546) moiety itself is a recognized pharmacophore found in a number of approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups nih.gov. While specific, publicly disclosed, large-scale applications in blockbuster drugs are not always readily available, its utility as a versatile building block in drug discovery and process development is well-established within the chemical and pharmaceutical industries nbinno.comacs.org.

Coupling Reactions and Formation of Complex Structures

The strategic placement of the amino, methyl, and nitrile groups on the aromatic ring makes this compound a valuable substrate for various coupling reactions, facilitating the construction of more complex molecular frameworks. The presence of the amino group (-NH2), an activating group, increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions. Conversely, the nitrile group (-C≡N) is a deactivating group, withdrawing electron density. This electronic push-pull dynamic influences the regioselectivity of subsequent reactions.

Research has shown that amino-substituted benzonitrile derivatives exhibit lower activation barriers in palladium-catalyzed coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This enhanced reactivity is attributed to favorable π-backbonding with the metal catalyst. This property allows this compound to be efficiently incorporated into larger molecules, which is a key step in the synthesis of pharmaceuticals and other high-value chemicals.

Furthermore, the dual functionality of this compound allows it to be used in the construction of heterocyclic systems. As a substituted anthranilonitrile, it can undergo cyclization reactions to form fused ring systems. For example, substituted anthranilonitriles react with reagents like 3-bromopropanenitrile to form N-alkylated intermediates, which can then be cyclized via methods such as the Thorpe-Ziegler reaction to yield substituted 4-aminoquinolines. researchgate.net These quinoline (B57606) scaffolds are prevalent in many biologically active compounds. researchgate.net The vicinal amino and cyano groups can function as an enaminonitrile moiety, making them attractive building blocks for ring construction in heterocyclic chemistry. researchgate.netlongdom.org

Applications in Materials Science

The unique electronic and structural characteristics of this compound make it an important precursor in the field of materials science for the creation of functional polymers and porous crystalline solids.

Functional Material Synthesis

The reactivity of both the amino and nitrile functional groups allows this compound to be integrated into polymeric structures. The amino group can participate in polymerization reactions to form polyamides, polyimides, or other polymers, while the nitrile group can either be maintained for its electronic properties or be chemically transformed post-polymerization to introduce other functionalities. These characteristics are crucial for developing materials with tailored thermal, mechanical, and electronic properties for a range of applications.

Development of Covalent Organic Frameworks (COFs) and Triazine-Containing Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. iu.edu.saacs.org The synthesis of COFs relies on the use of molecular building blocks that can form strong covalent bonds. The primary amino group in this compound makes it a potential building block for the synthesis of imine-linked COFs through condensation reactions with aldehyde-containing monomers. Amine-functionalized COFs are of particular interest for applications like carbon capture, as the amine groups can selectively interact with CO2. acs.org

In addition to COFs, this compound is a valuable precursor for triazine-containing materials. The amino group can react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a stepwise nucleophilic substitution reaction. nih.govnih.gov By carefully controlling the reaction conditions, one, two, or all three chlorine atoms on the triazine ring can be replaced by the 4-cyano-2-methylaniline moiety. This allows for the synthesis of a variety of tri-substituted 1,3,5-triazine (B166579) derivatives. nih.gov These triazine-based materials are investigated for a wide range of applications, including their use as components in electroluminescent materials and as scaffolds in medicinal chemistry. rsc.orgrsc.org The ionothermal synthesis of covalent triazine frameworks (CTFs) from dinitrile monomers has been shown to produce porous materials with high surface areas, useful for gas separation. mdpi.com

Exploration in OLED and Electronic Materials

The development of new materials for Organic Light-Emitting Diodes (OLEDs) and other electronic devices is a rapidly advancing field. The inherent electronic properties of the aminobenzonitrile core make it an attractive scaffold for designing new organic electronic materials. The combination of an electron-donating amino group and an electron-withdrawing nitrile group creates a molecule with a significant dipole moment and potential for charge-transfer characteristics, which are desirable for applications in optoelectronics.

While direct studies on this compound in OLEDs are not widely published, related functionalized 1,3,5-triazine derivatives are being extensively researched for their applications in electroluminescent devices, including as phosphorescent emitters and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org The triazine core is an electron-deficient system, and attaching donor groups, such as the one derived from this compound, can create donor-acceptor molecules with tunable photophysical properties. Such materials are crucial for the development of efficient and stable OLEDs. rsc.org

Medicinal Chemistry and Biological Activity Investigations

Mechanisms of Biological Action

Detailed studies elucidating the specific mechanisms of biological action for 4-Amino-3-methylbenzonitrile are not extensively reported. The available information primarily positions this compound as a synthetic intermediate.

Interactions with Molecular Targets and Biochemical Pathways

There is no direct evidence in the reviewed literature detailing the specific interactions of this compound with molecular targets or its effects on biochemical pathways. Research has focused on derivatives that are synthesized using this compound as a starting material. For instance, derivatives of this compound have been explored in the synthesis of potential inhibitors for enzymes such as homocysteine synthase and lysine-tRNA synthetase (KARS). However, the inhibitory activity is a feature of the final synthesized molecules, not of the initial building block.

Enzyme Inhibition Studies

Direct enzyme inhibition studies specifically investigating this compound are not prominently featured in scientific literature. Patent literature indicates its use in the synthesis of compounds designed as DNA-dependent protein kinase (DNA-PK) inhibitors, but the inhibitory data pertains to the complex derivatives.

Potential for Modulating Specific Biological Targets

While this compound itself has not been identified as a modulator of specific biological targets, its structural framework is incorporated into molecules designed for such purposes. Its role is primarily that of a foundational chemical structure upon which pharmacologically active moieties are built.

Pharmacological Research and Therapeutic Potential

Direct pharmacological research on this compound is limited. Its therapeutic potential is indirectly suggested through its application in the synthesis of bioactive compounds.

Anti-inflammatory Properties

No specific studies have been identified that investigate or confirm any intrinsic anti-inflammatory properties of this compound.

Antimicrobial Efficacy

There is a lack of direct evidence to support any antimicrobial efficacy of this compound. However, it has been used as a starting material in the synthesis of analogs of Pleconaril (B1678520), a compound known for its antiviral activity against enteroviruses like Coxsackievirus B3. researchgate.netnih.gov The antiviral effects are reported for the final pleconaril analogs, and not for this compound itself.

Anticancer Activity and Apoptosis Induction

Derivatives of this compound, particularly those incorporating a pyrimidine (B1678525) ring, have been investigated for their potential as anticancer agents. The pyrimidine scaffold is a well-known pharmacophore in oncology, present in both natural compounds and synthetic drugs. nih.gov

One area of research has focused on the synthesis of pyrimidine-5-carbonitrile derivatives. rsc.org These compounds have been evaluated for their in-vitro anticancer activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7). rsc.org Studies have shown that certain derivatives exhibit significant cytotoxic effects. rsc.org For instance, compound 10b in one study demonstrated potent activity against HepG2, A549, and MCF-7 cell lines, with IC₅₀ values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org This activity is often linked to the inhibition of key enzymes involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). rsc.org The mechanism of action for these compounds is believed to involve the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. rsc.org

Another study explored pyrimidine-containing derivatives of natural amino acids, which showed antiproliferative activity against the HepG2 cell line, with some compounds reaching IC₅₀ values in the low micromolar range (18-25 µM). researchgate.net While not directly starting from this compound, this research highlights the potential of pyrimidine-based structures, which can be synthesized from related benzonitrile (B105546) precursors, in cancer therapy. researchgate.netnih.gov The anticancer effects of these compounds are sometimes attributed to multi-kinase inhibition, affecting targets like p38α, VEGFR2, and FGFR-1. researchgate.net

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrimidine Derivative 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | rsc.org |

| Pyrimidine Derivative 10b | A549 (Non-small cell lung cancer) | 5.85 | rsc.org |

| Pyrimidine Derivative 10b | MCF-7 (Breast Cancer) | 7.68 | rsc.org |

| Erlotinib (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | 0.87 | rsc.org |

| Erlotinib (Reference Drug) | A549 (Non-small cell lung cancer) | 1.12 | rsc.org |

| Erlotinib (Reference Drug) | MCF-7 (Breast Cancer) | 5.27 | rsc.org |

Selective Androgen Receptor Modulator (SARM) Research

The this compound core structure is central to the development of a class of non-steroidal Selective Androgen Receptor Modulators (SARMs). acs.orgfigshare.comacs.org SARMs are therapeutic compounds that mimic the beneficial anabolic effects of androgens on muscle and bone while minimizing the undesirable androgenic effects on tissues like the prostate. acs.org

A key derivative, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile (Compound 6), has been identified as a potent SARM with properties suitable for transdermal administration. acs.orgfigshare.comacs.org In preclinical studies using orchidectomized (ORX) rat models, this compound demonstrated significant anabolic activity in the levator ani muscle, a key indicator of muscle-building effects. acs.org Importantly, this increase in muscle mass was observed with minimal impact on prostate weight, showcasing its tissue selectivity. acs.org

Compound 6 exhibited potent agonist activity in C2C12 cellular assays with an EC₅₀ of 0.499 nM. acs.org In vivo dose-response studies established a projected muscle ED₅₀ dose of 0.14 mpk (mg/kg/day). acs.org This research highlights the successful modification of the this compound scaffold to create a compound that selectively activates the androgen receptor in muscle tissue, offering potential therapeutic benefits for muscle atrophy. acs.orgfigshare.com

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Compound 6 | C2C12 Cellular Assay (EC₅₀) | 0.499 nM | acs.org |

| Compound 7 (analogue) | C2C12 Cellular Assay (EC₅₀) | 0.039 nM | acs.org |

| Compound 6 | ORX Rat Model (Projected Muscle ED₅₀) | 0.14 mpk | acs.org |

| Compound 6 | Effect on Prostate Weight (ORX Rat Model) | No significant effect | acs.org |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. wikipedia.orgwikipedia.org They function by preventing the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP, which play a role in stimulating insulin (B600854) secretion and regulating blood glucose levels. nih.govmdpi.com While extensive research has led to the approval of several DPP-4 inhibitors like Sitagliptin, Vildagliptin, and Linagliptin, there is no specific mention in the provided search results of derivatives of this compound being developed or investigated for this particular activity. wikipedia.orgbenthamscience.comclinpgx.org The scaffolds of currently approved DPP-4 inhibitors are structurally distinct from the this compound core. benthamscience.com

Antiviral Properties

The 4-aminobenzonitrile (B131773) framework has been utilized as a scaffold for the development of novel antiviral agents. Specifically, research has been conducted on derivatives of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile as potential inhibitors of the Zika virus (ZIKV). nih.gov

In a study focused on finding new anti-ZIKV candidates, a series of 1,4-bibenzylsubstituted piperazine (B1678402) derivatives were synthesized and evaluated for their ability to protect cells from the cytopathic effect (CPE) of the virus. nih.gov A preliminary structure-activity relationship (SAR) study identified several analogs that demonstrated significant CPE reduction against ZIKV at micromolar concentrations. nih.gov One particular compound, 3p , showed a notable antiviral effect on both Zika RNA replication and the expression of viral proteins in a dose-dependent manner. nih.gov This research demonstrates that the 4-aminobenzonitrile scaffold can be effectively modified to produce compounds with potent antiviral activity, offering a promising avenue for the development of treatments against ZIKV infection. nih.gov

| Compound Class | Viral Target | Observed Effect | Reference |

|---|---|---|---|

| 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs | Zika Virus (ZIKV) | Cytopathic Effect (CPE) reduction at micromolar concentrations | nih.gov |

| Compound 3p | Zika Virus (ZIKV) | Inhibition of viral RNA replication and protein expression | nih.gov |

Conclusion and Outlook for Future Research

Summary of Key Research Findings and Contributions

Research into 4-Amino-3-methylbenzonitrile has primarily highlighted its instrumental role as a precursor in the synthesis of pharmacologically active agents and novel heterocyclic systems. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a key intermediate in medicinal chemistry and materials science.

Key contributions stemming from the use of this compound include:

Development of Antiviral Agents: A significant finding is the use of a 4-aminobenzonitrile (B131773) core structure in the development of potent inhibitors against the Zika virus (ZIKV). Researchers have successfully designed and synthesized a class of 1,4-bibenzylsubstituted piperazine (B1678402) derivatives based on a "4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile" scaffold. nih.gov Specific compounds from this series demonstrated a significant, dose-dependent reduction in ZIKV RNA replication and viral protein expression at low micromolar concentrations, identifying this molecular framework as a promising candidate for anti-ZIKV drug development. nih.gov

Scaffold for Kinase Inhibitors: The aminobenzonitrile moiety is a recognized structural component in the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.goved.ac.uk Specifically, this scaffold is relevant to the development of Janus kinase (JAK) inhibitors. nih.gov JAKs are intracellular tyrosine kinases pivotal to cytokine signaling pathways implicated in autoimmune disorders like rheumatoid arthritis. nih.govukri.org The this compound structure provides a foundational template for creating molecules that can target the ATP-binding site of these enzymes.

Synthesis of Novel Heterocycles: The compound serves as a valuable starting material for constructing diverse heterocyclic compounds. amazonaws.com The amino and nitrile groups can participate in cyclization reactions to form fused ring systems, which are prevalent in many biologically active molecules. This utility is crucial for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Applications in Agrochemicals: Beyond pharmaceuticals, aminobenzonitrile derivatives are important intermediates in the agrochemical industry. They are used as precursors for the synthesis of certain herbicides and pesticides, contributing to the development of modern agricultural products. marketresearchfuture.comcymitquimica.com

The primary contribution of this compound to the field of chemistry is its proven utility as a versatile and adaptable building block, enabling the synthesis of a wide array of functional molecules with significant potential in medicine and agriculture.

Challenges and Limitations in Current Research

Despite its utility, the application of this compound in synthesis is not without its challenges. These limitations often relate to reaction efficiency, selectivity, and the inherent complexities of multi-step synthetic pathways.

Moderate Reaction Yields: In the synthesis of complex molecules such as polysubstituted 4-aminoquinolines using aminobenzonitrile precursors, the yields can be inconsistent. The presence of certain functional groups on other reactants, such as electron-withdrawing groups, has been shown to result in only moderate yields of the desired product. cardiff.ac.uk

Substrate-Specific Reaction Failures: The success of reactions involving this scaffold can be highly dependent on the specific substrates used. For instance, attempts to synthesize certain quinoline (B57606) derivatives failed when the ynone substrate contained an acidic methyl group, which led to self-condensation as a competing side reaction rather than the intended cyclization. cardiff.ac.uk This highlights a limitation in the substrate scope for some synthetic protocols.

Challenges in Multi-Step Synthesis: As a building block, this compound is often used in the early stages of a linear or convergent synthesis. msu.edu Multi-step syntheses inherently face challenges such as cumulative yield loss with each successive step, the need for purification of intermediates which can be time-consuming and costly, and potential solvent incompatibility between different reaction stages. d-nb.info These factors can make scaling up the production of a final active pharmaceutical ingredient (API) a significant hurdle.